molecular formula C18H15NO4 B5917795 2-(4-morpholinylcarbonyl)-3H-benzo[f]chromen-3-one

2-(4-morpholinylcarbonyl)-3H-benzo[f]chromen-3-one

Cat. No. B5917795
M. Wt: 309.3 g/mol
InChI Key: BJIXMRFQKGNFIM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(4-morpholinylcarbonyl)-3H-benzo[f]chromen-3-one, also known as Xanthohumol, is a prenylated flavonoid that is found in the hop plant (Humulus lupulus L.). Xanthohumol has been studied extensively for its potential therapeutic applications due to its various biological activities, including antioxidant, anti-inflammatory, anti-cancer, and anti-diabetic properties.

Mechanism of Action

2-(4-morpholinylcarbonyl)-3H-benzo[f]chromen-3-one exerts its biological activities through various mechanisms of action. Studies have shown that this compound inhibits the activity of enzymes that are involved in the growth and survival of cancer cells, including topoisomerase II and III, aromatase, and proteasome. This compound also activates the AMP-activated protein kinase (AMPK) pathway, which regulates glucose metabolism and insulin sensitivity. Additionally, this compound inhibits the activity of nuclear factor-kappa B (NF-κB), which is a transcription factor that regulates the expression of pro-inflammatory cytokines and enzymes.
Biochemical and Physiological Effects:
This compound exhibits various biochemical and physiological effects, including antioxidant, anti-inflammatory, anti-cancer, and anti-diabetic properties. This compound has been shown to scavenge free radicals and inhibit lipid peroxidation, which are important mechanisms in preventing oxidative stress. This compound also inhibits the production of pro-inflammatory cytokines and enzymes, which are involved in the pathogenesis of various diseases. Additionally, this compound inhibits the growth of cancer cells and regulates glucose metabolism and insulin sensitivity.

Advantages and Limitations for Lab Experiments

One of the advantages of using 2-(4-morpholinylcarbonyl)-3H-benzo[f]chromen-3-one in lab experiments is its availability and low cost. This compound can be easily synthesized from hop extracts or by chemical synthesis. Additionally, this compound exhibits various biological activities, which make it a useful tool in studying the mechanisms of action of various diseases. However, one of the limitations of using this compound in lab experiments is its low solubility in water, which may limit its bioavailability and efficacy.

Future Directions

Include investigating the efficacy of 2-(4-morpholinylcarbonyl)-3H-benzo[f]chromen-3-one in various diseases, including cancer, diabetes, obesity, and cardiovascular diseases. Additionally, future studies should focus on the development of novel formulations of this compound to improve its bioavailability and efficacy. Finally, further research is needed to understand the long-term safety and toxicity of this compound.

Synthesis Methods

2-(4-morpholinylcarbonyl)-3H-benzo[f]chromen-3-one can be synthesized from hop extracts or by chemical synthesis. The most common method of synthesis is through the extraction of hop cones using solvents such as ethanol or methanol. The extracted hop cones are then subjected to chromatographic separation to isolate this compound. Chemical synthesis of this compound involves the condensation of 2-hydroxybenzophenone with 4-morpholinobenzaldehyde in the presence of a base catalyst.

Scientific Research Applications

2-(4-morpholinylcarbonyl)-3H-benzo[f]chromen-3-one has been extensively studied for its potential therapeutic applications in various diseases, including cancer, diabetes, obesity, and cardiovascular diseases. Studies have shown that this compound exhibits anti-cancer properties by inhibiting the growth of cancer cells and inducing apoptosis. This compound also exhibits anti-diabetic properties by regulating glucose metabolism and insulin sensitivity. Additionally, this compound has been shown to have anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines and enzymes.

properties

IUPAC Name

2-(morpholine-4-carbonyl)benzo[f]chromen-3-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15NO4/c20-17(19-7-9-22-10-8-19)15-11-14-13-4-2-1-3-12(13)5-6-16(14)23-18(15)21/h1-6,11H,7-10H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BJIXMRFQKGNFIM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C(=O)C2=CC3=C(C=CC4=CC=CC=C43)OC2=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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